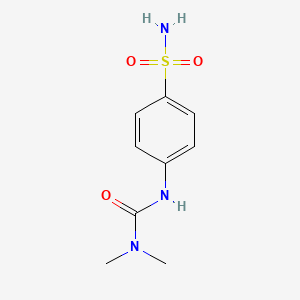

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,1-Dimethyl-3-(4-sulfamoylphenyl)urea” is a chemical compound with the linear formula C11H17N3O3S . It has a molecular weight of 271.34 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

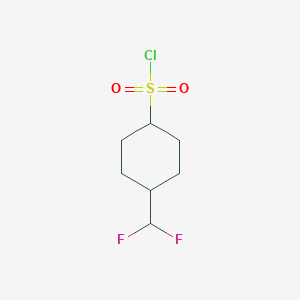

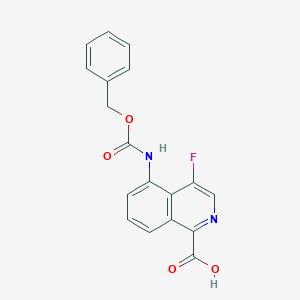

Molecular Structure Analysis

The molecular structure of “1,1-Dimethyl-3-(4-sulfamoylphenyl)urea” is represented by the linear formula C11H17N3O3S .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea has been investigated for its potential in treating cancer. A study synthesized ureas and sulfamides derived from 1-aminotetralins, including variants of this compound. These compounds were tested against human glioblastoma and prostate cancer cell lines. The results showed variable cytotoxic activity against these cell lines, indicating a potential role in anticancer treatments (Özgeriş et al., 2017).

Anticonvulsant Activity

A molecular docking study and evaluation of anticonvulsant activity for synthesized urea/thiourea derivatives, including those structurally related to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, were conducted. These compounds were screened using models of convulsant activity. Certain derivatives demonstrated significant effectiveness as convulsion protective compounds, suggesting their potential in anticonvulsant therapy (Thakur et al., 2017).

Investigation of Hydrogen Bonding

Studies have explored the effects of hydrogen bonding on compounds like 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. Investigations using NMR revealed insights into the interaction and rotational dynamics about the C−N bonds in urea and thiourea, which are relevant for understanding the structural and chemical properties of these compounds (Haushalter et al., 1996).

Cardiac Myosin Activation

Research into cardiac myosin ATPase activators led to the synthesis of urea derivatives, including those similar to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. These compounds were found to efficiently activate cardiac myosin in vitro and in vivo, suggesting their potential use in treating systolic heart failure (Manickam et al., 2018).

Herbicide Degradation

A study on the microbial degradation of substituted urea herbicides, including compounds structurally related to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, examined their phytotoxicity and degradation rates. Different fungi showed varied tolerance and degradation rates for these herbicides, indicating the environmental implications of their use and degradation pathways (Murray et al., 1969).

Eigenschaften

IUPAC Name |

1,1-dimethyl-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)9(13)11-7-3-5-8(6-4-7)16(10,14)15/h3-6H,1-2H3,(H,11,13)(H2,10,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUDJXHGYZUZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2421258.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)

![8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2421270.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)